molecular formula C11H14BrNO B13139192 (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

(1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13139192
M. Wt: 256.14 g/mol
InChI Key: KHNDQNFRCRMNHI-VIFPVBQESA-N
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Description

(1S)-5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalenamine derivative of significant interest in medicinal chemistry and neuroscience research. Compounds based on the tetrahydronaphthalene (tetralin) scaffold are extensively investigated for their activity on central nervous system targets, particularly as dopaminergic receptor ligands . Research into structurally similar (S)-enantiomers of aminotetralins has shown high binding affinity and selectivity for dopamine receptor subtypes . This specific bromo-methoxy substitution pattern makes it a valuable intermediate for structure-activity relationship (SAR) studies aimed at developing selective D2/D3 receptor agonists, which are relevant for investigating novel therapeutic approaches for Parkinson's disease . The chiral (S)-configuration at the C1 position is often critical for pharmacological activity, influencing both the binding affinity and functional efficacy at G-protein coupled receptors . The bromine atom provides a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space and optimize drug-like properties . This compound is intended for research applications only, including use as a building block in synthetic organic chemistry, a precursor in pharmaceutical development, and a tool compound in neuropharmacological studies. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

(1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3/t9-/m0/s1

InChI Key

KHNDQNFRCRMNHI-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@H](CCC2)N)Br

Canonical SMILES

COC1=C(C2=C(C=C1)C(CCC2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions One common method starts with the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene to introduce the bromine atom at the 5th position

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the amine group, modifying its oxidation state.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-aldehyde, while substitution could produce 5-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Scientific Research Applications

Chemistry: In chemistry, (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its effects at the molecular level.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: Industrially, (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of pharmaceuticals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Stereochemistry Matters : The (1S)-configuration in the target compound may enhance binding specificity compared to racemic mixtures, as seen in sertraline’s activity .
  • Salt Forms : Hydrochloride salts (e.g., 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) improve solubility, a critical factor for bioavailability .

Biological Activity

(1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13BrN
  • Molecular Weight : 241.13 g/mol
  • CAS Number : 6134-56-1

The structure of (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine includes a bromine atom and a methoxy group, which are known to influence the biological activity of the compound significantly.

Biological Activity Overview

The biological activity of (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated in various studies. Key areas of focus include:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, contributing to the overall antioxidant capacity.

2. Neuroprotective Effects

Studies have shown that tetrahydronaphthalene derivatives can exhibit neuroprotective effects. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

3. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies and Research Findings

StudyFindings
Study on Neuroprotective Effects A study demonstrated that tetrahydronaphthalene derivatives could protect against neurotoxicity induced by oxidative stress in neuronal cell lines. The mechanism involves inhibition of apoptotic pathways and preservation of mitochondrial function.
Anti-inflammatory Activity Assessment In vitro assays indicated that (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine significantly reduced the secretion of TNF-alpha and IL-6 in activated macrophages, suggesting its role as an anti-inflammatory agent.
Antioxidant Activity Evaluation The compound exhibited a notable increase in DPPH radical scavenging activity compared to controls, indicating strong antioxidant potential linked to its chemical structure.

The biological activities of (1S)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be attributed to several mechanisms:

1. Free Radical Scavenging

The methoxy group enhances the ability to donate electrons and neutralize free radicals.

2. Modulation of Signaling Pathways

The compound may interact with various signaling pathways involved in inflammation and apoptosis, leading to protective effects in cellular models.

3. Interaction with Receptors

Preliminary studies suggest potential interactions with neurotransmitter receptors that could mediate neuroprotective effects.

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